tert-butyl N-{2-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]propan-2-yl}carbamate
Overview
Description
“tert-butyl N-{2-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]propan-2-yl}carbamate” is a chemical compound with the CAS Number: 2649087-06-7 . It has a molecular weight of 290.79 . The IUPAC name for this compound is tert-butyl (2- (5- (chloromethyl)-5-methyl-2,5-dihydroisoxazol-3-yl)propan-2-yl)carbamate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H23ClN2O3/c1-11(2,3)18-10(17)15-12(4,5)9-7-13(6,8-14)19-16-9/h7,16H,8H2,1-6H3,(H,15,17) . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
The compound has a molecular weight of 290.79 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Scientific Research Applications
Synthesis and Characterization
- tert-butyl N-{2-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]propan-2-yl}carbamate and similar compounds have been synthesized and characterized, providing insights into their molecular structures and properties. For example, a related compound, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, was synthesized and characterized using various spectroscopic techniques, and its structure was confirmed by X-ray crystallography (Sanjeevarayappa et al., 2015).
Biological Evaluation
- Some derivatives of this compound have been evaluated for their biological activities. For instance, compounds with similar structures have been tested for their in vitro antibacterial and anthelmintic activities, showing varying degrees of effectiveness (Sanjeevarayappa et al., 2015).
Antitumor Activity
- Some oxadiazole derivatives, closely related to this compound, have been synthesized and tested for antitumor activity. These studies contribute to the understanding of the potential therapeutic applications of these compounds (Maftei et al., 2013).
Crystallography and Molecular Interactions
- The crystal structures and molecular interactions of compounds similar to this compound have been extensively studied. These studies provide valuable information about the molecular conformation, hydrogen bonding, and other intermolecular interactions, contributing to a deeper understanding of their chemical behavior (Baillargeon et al., 2017).
Synthesis of Bioactive Compounds
- Research has focused on synthesizing novel bioactive compounds using this compound derivatives. These studies are significant for the development of new drugs and therapeutic agents (Maftei et al., 2016).
Application in Organic Light Emitting Diodes (OLEDs)
- Compounds related to this compound have been explored for their potential application in OLEDs. The research in this area aims to develop more efficient and effective materials for use in electronic displays and lighting (Guan et al., 2006).
properties
IUPAC Name |
tert-butyl N-[2-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]propan-2-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18ClN3O3/c1-10(2,3)17-9(16)14-11(4,5)8-13-7(6-12)18-15-8/h6H2,1-5H3,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCKVJSWRLFHGCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(C)C1=NOC(=N1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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